REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=2)[NH:7][CH:6]=1>[Pd].C(O)C>[NH2:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:4][CH2:3][N:2]([CH3:1])[CH3:17]
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
CN(CCC1=CNC2=CC=C(C=C12)[N+](=O)[O-])C
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Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
|
CUSTOM
|
Details
|
was shaken under a hydrogen atmosphere (3 atm) for 6 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
the Celite® pad was washed generously with absolute ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=CNC2=CC1)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.87 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |